3-(bromomethyl)-3-(difluoromethyl)oxetane
Description
Properties
CAS No. |
2168383-54-6 |
|---|---|
Molecular Formula |
C5H7BrF2O |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromomethyl 3 Difluoromethyl Oxetane
Comprehensive Retrosynthetic Analysis and Key Disconnections
A thorough retrosynthetic analysis of 3-(bromomethyl)-3-(difluoromethyl)oxetane reveals a convergent strategy centered on the formation of the oxetane (B1205548) ring as the key bond-forming event. The primary disconnection occurs at the C-O bonds of the ether, leading back to a key acyclic precursor, a substituted 1,3-diol. This approach is predicated on the well-established and reliable Williamson ether synthesis for the crucial ring-closing step.
The key disconnections can be summarized as follows:
Disconnection 1 (C-O Bonds): The oxetane ring is retrosynthetically opened via a Williamson etherification disconnection. This points to a 2-(bromomethyl)-2-(difluoromethyl)propane-1,3-diol derivative as the immediate precursor. One of the primary hydroxyl groups would need to be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate intramolecular nucleophilic attack by the remaining hydroxyl group.
Disconnection 2 (C-Br Bond): The bromomethyl group can be traced back to a hydroxymethyl group through a selective bromination reaction. This suggests that a triol precursor, 2-(difluoromethyl)-2-(hydroxymethyl)propane-1,3-diol, could be a key intermediate.
Disconnection 3 (C-CF2H Bond): The geminal difluoromethyl group represents a significant synthetic challenge. Retrosynthetically, this group can be derived from a corresponding carbonyl functionality, such as an ester or a ketone, through a difluoromethylation reaction. This leads back to a simpler, non-fluorinated precursor like a derivative of 2,2-bis(hydroxymethyl)malonic acid.
This analysis highlights a linear sequence where the carbon skeleton is first assembled, followed by the introduction of the difluoromethyl group, and finally, the formation of the oxetane ring and subsequent bromination.
Precursor Design and Stereoselective Synthesis of Advanced Intermediates
The successful synthesis of this compound hinges on the careful design and stereoselective preparation of advanced acyclic intermediates. The primary target for precursor design is a suitably substituted 1,3-diol that can undergo efficient cyclization.
A key intermediate in the synthesis is 2-(bromomethyl)-2-(difluoromethyl)propane-1,3-diol . The synthesis of this precursor requires a multi-step approach. A common starting material for constructing such highly substituted propanediols is pentaerythritol, which can be chemically modified. For instance, 2,2-bis(bromomethyl)propane-1,3-diol can be synthesized from pentaerythritol.
While the target molecule, this compound, is achiral, stereoselective methods would be crucial for the synthesis of chiral derivatives. For instance, the stereocontrolled synthesis of 2,4-disubstituted oxetanes often begins with the stereoselective reduction of a β-hydroxy ketone to establish the desired stereochemistry in the resulting 1,3-diol precursor nih.gov. Although not directly applicable to this specific 3,3-disubstituted case, these principles of precursor design are fundamental in oxetane synthesis.
Multistep Reaction Sequences for Oxetane Ring Construction
The construction of the this compound core involves a carefully orchestrated sequence of reactions to introduce the required functional groups and effect the final ring closure.
Ring-Closing Strategies and Cyclization Kinetics
The formation of the oxetane ring is the cornerstone of this synthesis. The most prevalent and effective method is the intramolecular Williamson ether synthesis masterorganicchemistry.com. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group positioned three carbons away to form the cyclic ether.
In the context of synthesizing this compound, a precursor such as 2-(bromomethyl)-2-(difluoromethyl)propane-1,3-diol would first be selectively functionalized to install a good leaving group on one of the primary hydroxyls. Common choices for leaving groups include tosylates (Ts), mesylates (Ms), or even a halide. The subsequent treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), generates the alkoxide which then undergoes intramolecular SN2 reaction to furnish the oxetane ring acs.org.
The kinetics of this cyclization are significantly influenced by several factors. The inherent strain of the four-membered ring makes its formation less favorable compared to five- or six-membered rings acs.org. The presence of sterically demanding groups at the C2 position of the 1,3-diol precursor, such as the bromomethyl and difluoromethyl groups, can hinder the approach of the nucleophilic oxygen to the electrophilic carbon, thereby slowing the reaction rate. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF or DMSO generally favoring SN2 reactions researchgate.net.
| Parameter | Effect on Cyclization Kinetics | Rationale |
| Leaving Group | Better leaving groups (e.g., tosylate > bromide) increase the reaction rate. | A more stable leaving group anion lowers the activation energy of the SN2 transition state. |
| Base Strength | A stronger base leads to a higher concentration of the reactive alkoxide, potentially increasing the rate. | Ensures complete deprotonation of the alcohol. |
| Steric Hindrance | Increased steric bulk at the C2 position of the diol can decrease the reaction rate. | Hinders the intramolecular backside attack required for the SN2 reaction. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally accelerate the reaction. | They solvate the cation of the base without strongly solvating the nucleophilic alkoxide, increasing its reactivity. |
Introduction of the Geminal Difluoromethyl Group
The incorporation of the geminal difluoromethyl group is a critical and often challenging step in the synthesis. Several modern fluorination methods can be employed to achieve this transformation.
One common strategy involves the deoxygenative difluoromethylation of a carbonyl group. For instance, a precursor ketone can be converted to a gem-difluoroalkene using reagents like difluoromethyl 2-pyridyl sulfone in a Julia-Kocienski type olefination cas.cncas.cn. Subsequent reduction of the double bond would yield the desired difluoromethyl group.
Alternatively, difluorocarbene, generated from precursors like TMSCF2Br, can react with ketones to form difluoromethyl enol ethers under mechanochemical conditions semanticscholar.org. Further functionalization would then be necessary to arrive at the target structure. The direct nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as the trifluoromethyl source, followed by a subsequent de-fluorination step, could also be envisioned, although this is a more complex route researchgate.net.
A more direct approach, as depicted in a known synthetic route, involves the conversion of a hydroxymethyl group to a difluoromethyl group. This can be achieved through oxidation of the alcohol to the corresponding aldehyde, followed by treatment with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues.
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Julia-Kocienski Olefination | Ketone | Difluoromethyl 2-pyridyl sulfone, t-BuOK | Mild conditions, good for complex molecules. | Requires a subsequent reduction step. |
| Difluorocarbene Reaction | Ketone | TMSCF2Br, KFHF | Solvent-free (mechanochemical) options. | Can have substrate limitations. |
| Deoxofluorination | Aldehyde | DAST, Deoxo-Fluor™ | Direct conversion from an aldehyde. | Reagents can be hazardous and moisture-sensitive. |
Regioselective Bromomethylation Techniques
The final functionalization step often involves the selective bromination of one of the primary hydroxyl groups of the diol precursor. Achieving regioselectivity in a molecule with multiple hydroxyl groups requires careful choice of reagents and reaction conditions.
Common reagents for the conversion of primary alcohols to alkyl bromides include phosphorus tribromide (PBr3) or the Appel reaction (CBr4/PPh3) commonorganicchemistry.com. These reactions typically proceed via an SN2 mechanism. To achieve monobromination of a diol, stoichiometric control of the brominating agent is crucial. Using one equivalent of the reagent can favor the formation of the monobrominated product.
In some cases, protecting group strategies may be necessary to ensure selectivity. One of the hydroxyl groups can be protected, for example, as a silyl ether, allowing for the bromination of the remaining free hydroxyl. Subsequent deprotection would then yield the desired bromomethyl alcohol. Another approach involves the use of reagents that can effect in-situ bromination under mild conditions, which can sometimes offer improved selectivity, especially in complex molecules nih.gov.
| Reagent System | Mechanism | Key Considerations for Selectivity |
| PBr3 | SN2 | Stoichiometric control is critical for monobromination of diols. |
| CBr4 / PPh3 (Appel Reaction) | SN2 | Mild conditions, but stoichiometry must be carefully controlled. |
| SOBr2 | SNi or SN2 | Highly reactive; selectivity can be challenging. |
| XtalFluor-E / TEAB | SN2 | Milder conditions, water-soluble byproducts facilitate workup. |
Divergent and Convergent Synthetic Approaches to the Core Structure
The synthesis of this compound can be approached from both divergent and convergent perspectives, each offering distinct advantages.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of related structures. For example, one could synthesize 3-(difluoromethyl)oxetan-3-ol . This intermediate could then be subjected to a variety of reactions to introduce different functionalities at the 3-position. For the target molecule, this would involve a deoxygenative bromination or a two-step process of elimination to an exocyclic alkene followed by hydrobromination. Another divergent strategy could start from oxetan-3-one , a commercially available building block. A difluoromethyl group could be introduced via nucleophilic addition, followed by further functionalization to install the bromomethyl group. This approach allows for the rapid generation of a library of analogues from a common precursor researchgate.net.
| Approach | Description | Advantages | Disadvantages |
| Convergent | Key fragments are synthesized independently and then combined. | Higher overall yields, independent optimization of reaction pathways. | May require more steps overall for a single target. |
| Divergent | A common intermediate is elaborated into multiple target molecules. | Efficient for creating libraries of related compounds. | Overall yield for a specific target may be lower due to longer linear sequences. |
Catalytic and Asymmetric Synthesis Strategies for Enhanced Efficiency
While specific catalytic and asymmetric syntheses for this compound are not extensively detailed in the reviewed literature, general principles and methodologies for the synthesis of fluorinated and 3,3-disubstituted oxetanes can be applied to devise efficient and stereoselective routes.
Catalytic Approaches:
Modern synthetic strategies are increasingly focused on the use of catalytic methods to improve reaction efficiency, reduce waste, and enhance safety. For the synthesis of fluorinated oxetanes, several catalytic approaches are noteworthy. A novel and promising method involves the catalytic transformation of epoxides into fluorinated oxetanes. This strategy utilizes an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring, leading to the formation of α,α-difluoro-oxetanes sciencedaily.comresearchgate.net. While this method has been demonstrated for α,α-difluoro-oxetanes, its adaptation for the synthesis of 3,3-disubstituted oxetanes with different substitution patterns, such as this compound, remains an area for further research.
Another catalytic approach involves the photochemical decarboxylation of oxetane-3-carboxylic acids. Using an iridium photocatalyst, this method generates benzylic radicals that can be coupled with activated alkenes in a Giese-type addition to form 3,3-disubstituted oxetanes beilstein-journals.org. This radical-based strategy offers the advantage of low catalyst loadings and tolerance to various functional groups beilstein-journals.org.
Asymmetric Synthesis Strategies:
The development of asymmetric routes to chiral 3,3-disubstituted oxetanes is of significant interest for the synthesis of enantiomerically pure pharmaceuticals. While specific enantioselective methods for this compound are not prominently reported, several strategies for related compounds can be considered.
One potential strategy involves the enantioselective bromocyclization of difluoroalkenes. This method, enabled by chiral anion phase-transfer catalysis, has been successfully applied to the synthesis of bromodifluoromethylated stereocenters in heterocyclic systems nih.gov. Adapting this methodology to an appropriate difluoroalkenyl precursor could potentially lead to an enantioselective synthesis of the target oxetane.
Furthermore, the use of chiral catalysts in ring-opening reactions of 3-substituted oxetanes has been shown to produce chiral 1,4-dioxanes with high enantioselectivity acs.org. Although this is a ring-opening reaction, the principles of stereocontrol using chiral catalysts, such as chiral phosphoric acids, could potentially be applied to the development of an asymmetric cyclization reaction to form the oxetane ring.
The table below summarizes potential catalytic and asymmetric strategies applicable to the synthesis of this compound, based on methodologies for similar compounds.
| Strategy | Catalyst/Reagent Type | Key Transformation | Potential Applicability to Target Compound | Reference |
| Catalytic Difluorocarbene Insertion | Copper Catalyst | Epoxide Ring Expansion | Synthesis of the difluoromethyl-substituted oxetane core | sciencedaily.comresearchgate.net |
| Photoredox Catalysis | Iridium Photocatalyst | Decarboxylative Giese-type Addition | Formation of the 3,3-disubstituted oxetane ring | beilstein-journals.org |
| Asymmetric Bromocyclization | Chiral Anion Phase-Transfer Catalyst | Enantioselective formation of a C-Br bond and a heterocyclic ring | Enantioselective synthesis of the target molecule from a difluoroalkene precursor | nih.gov |
| Asymmetric Ring Opening/Closing | Chiral Phosphoric Acid | Stereocontrolled nucleophilic attack | Potential for developing an enantioselective cyclization | acs.org |
Process Optimization and Scalability Considerations in Research Settings
The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process requires careful optimization of reaction parameters and consideration of scalability factors. For the synthesis of 3,3-disubstituted oxetanes, including this compound, several key aspects must be addressed to ensure a safe, efficient, and reproducible process in a research setting.
Process Optimization:
Reaction Conditions: Temperature, reaction time, and concentration of reactants can significantly impact the outcome of the reaction. For instance, in the formation of the oxetane ring via intramolecular cyclization, careful control of temperature is often necessary to prevent side reactions.
Reagent Selection: The choice of reagents can influence reaction efficiency and selectivity. For example, in deoxyfluorination reactions to introduce the difluoromethyl group, various fluorinating agents are available, each with its own reactivity profile and handling requirements.
Solvent Effects: The solvent can play a critical role in reaction kinetics and selectivity. A systematic screening of solvents is often necessary to identify the optimal medium for a particular transformation.
Work-up and Purification: Developing a straightforward and efficient work-up and purification protocol is essential for obtaining the desired product in high purity and for minimizing product loss.
Scalability Considerations:
Scaling up the synthesis of 3,3-disubstituted oxetanes from milligram to gram or even kilogram quantities in a research setting introduces several challenges that need to be addressed.
Thermal Management: Many reactions involved in oxetane synthesis can be exothermic. As the scale of the reaction increases, efficient heat dissipation becomes critical to maintain control over the reaction temperature and prevent runaway reactions.
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in reduced yields and the formation of impurities.
Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. The potential for thermal instability of intermediates or the release of toxic gases must be carefully evaluated and mitigated. For example, some fluorinating agents can be hazardous if not handled properly.
Isolation and Purification: Isolation and purification methods that are suitable for small-scale synthesis, such as column chromatography, may not be practical for larger quantities. Alternative methods like crystallization or distillation may need to be developed and optimized.
Research has demonstrated the successful scaling of the synthesis of 3,3-disubstituted oxetanes to the kilogram scale in a research setting, highlighting the feasibility of producing these valuable building blocks in larger quantities chemrxiv.org. A robust and scalable two-step method for constructing oxetane-containing amide bioisosteres starting from the readily available oxetan-3-one has also been reported nih.gov. These examples underscore the importance of careful process development and optimization to enable the synthesis of sufficient quantities of these compounds for further research and development.
The following table outlines key considerations for the process optimization and scalability of the synthesis of this compound.
| Parameter | Optimization Considerations | Scalability Challenges |
| Temperature | Precise control to minimize side reactions and decomposition. | Efficient heat dissipation to prevent thermal runaway. |
| Reagent Stoichiometry | Optimization to maximize yield and minimize residual starting materials. | Accurate and controlled addition of reagents in larger volumes. |
| Mixing | Ensuring homogeneity for consistent reaction kinetics. | Achieving efficient mixing in large-scale reactors. |
| Work-up Procedure | Development of a simple and efficient extraction and washing protocol. | Handling large volumes of solvents and aqueous waste. |
| Purification | Selection of an appropriate method (e.g., chromatography, crystallization, distillation). | Transitioning from chromatographic purification to more scalable methods. |
| Safety | Hazard analysis of all chemicals and reaction steps. | Management of exotherms and potential gas evolution. |
Mechanistic Investigations into the Reactivity of 3 Bromomethyl 3 Difluoromethyl Oxetane
Electronic and Steric Effects of the Difluoromethyl Group on Reactivity
Sterically, the difluoromethyl group, although not exceptionally bulky, contributes to the steric hindrance around the C3 position. This steric crowding can influence the approach of nucleophiles and reagents, potentially directing reactions to other sites on the molecule or affecting the rate of reactions occurring at or near the C3 carbon. The interplay between these electronic and steric factors is a key determinant of the regioselectivity and stereoselectivity of reactions involving 3-(bromomethyl)-3-(difluoromethyl)oxetane.
Reactivity Pathways of the Bromomethyl Moiety
The bromomethyl group is a primary alkyl halide and, as such, is susceptible to a variety of transformations, primarily nucleophilic substitution and radical-mediated reactions.
The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic attack. This S_N2-type reaction is a common pathway for the functionalization of this moiety. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds.
However, the proximity of the oxetane (B1205548) ring and the difluoromethyl group can influence the course of these reactions. Strong bases may also induce elimination reactions, although this is generally less favored for primary halides. The stability of the oxetane ring under the reaction conditions is a critical consideration, as harsh basic conditions can potentially lead to ring-opening. chemrxiv.org
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product |
| R-NH2 (Amine) | 3-(aminomethyl)-3-(difluoromethyl)oxetane derivative |
| R-OH (Alcohol) | 3-(alkoxymethyl)-3-(difluoromethyl)oxetane derivative |
| R-SH (Thiol) | 3-(thiomethyl)-3-(difluoromethyl)oxetane derivative |
| R-M (Organometallic) | 3-(alkyl/arylmethyl)-3-(difluoromethyl)oxetane derivative |
This is an interactive table. Click on the headers to sort.
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators or photochemically. Once formed, this radical can participate in a variety of transformations, such as Giese additions to electron-deficient alkenes. nih.gov The presence of the electron-withdrawing difluoromethyl group can influence the stability and reactivity of the adjacent radical. imperial.ac.uk Radical reactions offer a complementary approach to ionic pathways for the modification of the bromomethyl group.
Unraveling Oxetane Ring-Opening Mechanisms
The four-membered oxetane ring is strained and susceptible to ring-opening reactions under various conditions. acs.orgnih.gov The regioselectivity of ring-opening is a key mechanistic question, influenced by both steric and electronic factors. magtech.com.cn
In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring can be protonated or coordinated, respectively. utexas.eduresearchgate.net This activation makes the ring more susceptible to nucleophilic attack. Acidic conditions can facilitate the ring-opening of the oxetane, leading to the formation of byproducts. chemrxiv.org The regioselectivity of the subsequent nucleophilic attack is a critical aspect. Generally, in acid-catalyzed ring-opening, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the substituents. However, the strong electron-withdrawing nature of the difluoromethyl group at C3 would destabilize a carbocation at this position, potentially directing the nucleophilic attack to the less substituted C2 or C4 positions.
Under certain conditions, particularly with strong nucleophiles, the oxetane ring can undergo ring-opening. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atoms of the oxetane ring (C2 or C4). magtech.com.cn This can lead to the formation of 1,3-difunctionalized propane derivatives. The regioselectivity of this attack is primarily governed by steric hindrance.
Furthermore, rearrangements and ring expansions of the oxetane ring are also possible, especially when reactive intermediates such as carbocations are formed. These pathways can lead to the formation of larger heterocyclic systems or acyclic products with rearranged carbon skeletons. The specific reaction conditions and the nature of the reagents employed will dictate the predominant mechanistic pathway.
Computational Delineation of Reaction Profiles and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms, including the characterization of transition states and the mapping of potential energy surfaces. While specific computational studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from theoretical investigations of structurally related fluorinated and 3,3-disubstituted oxetanes.
Reactions of this compound can proceed through several pathways, primarily involving nucleophilic attack at the bromomethyl carbon (SN2 substitution) or at one of the oxetane ring carbons, leading to ring-opening. The presence of the electron-withdrawing difluoromethyl group is expected to significantly influence the charge distribution and bond strengths within the molecule, thereby affecting the activation barriers for these competing pathways.
Computational studies on analogous systems suggest that the SN2 reaction at the bromomethyl group would proceed through a classic five-coordinate trigonal bipyramidal transition state. The energy barrier for this process would be influenced by the nature of the incoming nucleophile and the solvent environment.
Ring-opening reactions, on the other hand, are more complex. Nucleophilic attack at the C2 or C4 positions of the oxetane ring is generally disfavored due to the high ring strain, but can be facilitated by activation with a Lewis or Brønsted acid. researchgate.net Computational models of acid-catalyzed ring-opening of oxetanes show that the protonation or coordination of the oxetane oxygen significantly lowers the activation energy for nucleophilic attack by weakening the C-O bonds. acs.org The regioselectivity of the ring-opening is a key aspect that can be predicted through computational analysis of the transition states. For 3,3-disubstituted oxetanes, attack at the less sterically hindered C2/C4 position is generally favored. magtech.com.cn
The electronic influence of the difluoromethyl group is a critical factor. Theoretical investigations on α-fluorinated oxetanes have demonstrated that the fluorine atoms can exert a directing effect in ring-opening reactions, not just through sterics, but also through electronic repulsion with the incoming nucleophile. nih.gov This can lead to unexpected regioselectivity. In the case of this compound, computational studies would be invaluable in predicting how the interplay between the steric bulk of the bromomethyl group and the electronic effects of the difluoromethyl group governs the preferred site of nucleophilic attack during ring-opening.
A hypothetical reaction profile for a nucleophilic substitution at the bromomethyl carbon versus a Lewis acid-catalyzed ring-opening is depicted below. The actual energy values would require specific DFT calculations for this molecule.
| Reaction Coordinate | SN2 at CH2Br | Lewis Acid-Catalyzed Ring-Opening |
|---|---|---|
| Reactants | This compound + Nu⁻ | This compound + Nu⁻ + LA |
| Transition State | [Nu---CH2---Br]⁻ complex | [Oxetane---LA---Nu] complex |
| Intermediate | - | Ring-opened carbocation stabilized by LA |
| Products | 3-(nucleophilomethyl)-3-(difluoromethyl)oxetane + Br⁻ | Ring-opened product |
This is a generalized and interactive data table for illustrative purposes. Actual values would depend on the specific nucleophile (Nu), Lewis Acid (LA), and computational method used.
Influence of Solvent and Catalyst on Reaction Outcomes
The outcome of reactions involving this compound is highly dependent on the choice of solvent and the presence or absence of catalysts. These factors can dictate the competition between nucleophilic substitution at the side chain and ring-opening of the oxetane, as well as the regioselectivity of the latter.
Solvent Effects:
The polarity and proticity of the solvent play a crucial role.
Aprotic Solvents: In polar aprotic solvents such as DMF or DMSO, SN2 reactions are generally favored. These solvents can solvate the cation of a nucleophilic salt, leaving the anion relatively "naked" and more reactive. For the reaction of this compound with a nucleophile, a polar aprotic solvent would likely promote substitution at the bromomethyl group. Nonpolar aprotic solvents like THF or diethyl ether are also commonly used, particularly in reactions involving organometallic reagents. nih.gov
Protic Solvents: Protic solvents, such as alcohols or water, can solvate both cations and anions effectively through hydrogen bonding. This can stabilize the nucleophile and the leaving group, potentially slowing down SN2 reactions. However, in the context of ring-opening, protic solvents can act as a proton source, albeit a weak one, to facilitate the reaction, or they can participate as nucleophiles themselves.
Implicit and explicit solvent models in computational studies are essential to accurately predict these effects on reaction barriers. nih.gov
Catalyst Influence:
The use of catalysts can dramatically alter the reactivity of this compound, primarily by activating the oxetane ring towards nucleophilic attack.
Lewis Acids: Lewis acids, such as BF₃·OEt₂, TiCl₄, or Sc(OTf)₃, coordinate to the oxygen atom of the oxetane ring. researchgate.netuab.cat This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack. The use of a Lewis acid would strongly favor ring-opening over SN2 substitution at the bromomethyl side chain. The choice of Lewis acid can also influence the regioselectivity of the ring-opening.
Brønsted Acids: Strong Brønsted acids, such as triflic acid (TfOH) or HBF₄, can protonate the oxetane oxygen, which serves a similar activating role to Lewis acid coordination. uab.cat This protonation significantly enhances the electrophilicity of the ring carbons, facilitating ring-opening even with weak nucleophiles. The reaction of 3-phenyloxetane with nitric acid in dichloromethane, for example, leads to quantitative conversion to the ring-opened dinitrate product.
The interplay between the nucleophile, solvent, and catalyst is critical. For instance, a strong nucleophile in a polar aprotic solvent would likely lead to SN2 substitution. Conversely, a weak nucleophile in the presence of a strong Lewis or Brønsted acid would almost certainly result in a ring-opening reaction.
| Condition | Primary Reaction Pathway | Rationale |
|---|---|---|
| Strong Nucleophile (e.g., NaN₃) in DMF | SN2 at CH2Br | High concentration of reactive nucleophile, solvent favors SN2. |
| Weak Nucleophile (e.g., H₂O) with BF₃·OEt₂ | Ring-Opening | Lewis acid activation of the oxetane ring is required for the weak nucleophile to react. |
| Alcohol Solvent with catalytic H₂SO₄ | Solvolysis / Ring-Opening | The alcohol acts as both solvent and nucleophile, with acid catalysis promoting ring-opening. |
This is a generalized and interactive data table illustrating expected outcomes. Experimental verification is necessary.
Synthetic Utility and Applications As a Versatile Building Block
Derivatization Chemistry: Functional Group Interconversions at the Bromomethyl Site
The bromomethyl group serves as a versatile anchor for a wide range of functional group interconversions, allowing for its elaboration into numerous other chemical entities without disturbing the core oxetane (B1205548) structure. chemrxiv.orgresearchgate.netresearchgate.net
The primary alkyl bromide in 3-(bromomethyl)-3-(difluoromethyl)oxetane is highly susceptible to nucleophilic displacement by nitrogen, oxygen, and sulfur nucleophiles. These reactions provide straightforward access to key structural motifs used in medicinal chemistry. chemrxiv.orgresearchgate.net
Amination: Direct reaction with amines or their precursors, such as sodium azide (B81097) followed by reduction, yields the corresponding primary amines. For instance, treatment with sodium azide (NaN₃) followed by a reduction step produces (3-(difluoromethyl)oxetan-3-yl)methanamine . This amine can then serve as a precursor for a multitude of other derivatives. researchgate.netnih.gov
Etherification: Ether linkages are readily formed through Williamson ether synthesis. Reaction with sodium acetate (B1210297) followed by hydrolysis provides access to the corresponding alcohol, (3-(difluoromethyl)oxetan-3-yl)methanol . researchgate.net This alcohol can then be used in further etherification or esterification reactions.
Thioetherification: Similarly, sulfur nucleophiles, such as sodium hydrogen sulfide (B99878) or thiourea (B124793) followed by hydrolysis, can displace the bromide to furnish the corresponding thiol, (3-(difluoromethyl)oxetan-3-yl)methanethiol . researchgate.net
The following table summarizes key nucleophilic substitution reactions performed on This compound . researchgate.net
| Product Name | Reagent(s) | Product Structure |
| 3-(azidomethyl)-3-(difluoromethyl)oxetane | NaN₃ | ![]() |
| (3-(difluoromethyl)oxetan-3-yl)methyl acetate | AcONa | ![]() |
| 2-(3-(difluoromethyl)oxetan-3-yl)acetonitrile | KCN | ![]() |
| (3-(difluoromethyl)oxetan-3-yl)methanethiol | 1. Thiourea, 2. NaOH | ![]() |
Table 1: Derivatization reactions at the bromomethyl site. Data sourced from Litskan, et al. (2025). researchgate.net
The utility of This compound extends to the formation of new carbon-carbon bonds, a fundamental transformation in the assembly of complex molecular skeletons.
Carbon-Carbon Bond Formation: Simple carbon nucleophiles, such as potassium cyanide, react efficiently to yield nitriles like 2-(3-(difluoromethyl)oxetan-3-yl)acetonitrile . researchgate.net This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, expanding the range of accessible derivatives. chemrxiv.org
Olefination: While direct examples with this specific compound are not prevalent in the literature, a common and highly predictable application is its use in olefination reactions such as the Wittig reaction. organic-chemistry.orglibretexts.org This two-step process would involve:
Reaction of This compound with a phosphine, typically triphenylphosphine, to form a stable phosphonium (B103445) salt.
Treatment of the phosphonium salt with a strong base to generate the corresponding phosphorus ylide. This ylide can then react with a wide variety of aldehydes and ketones to produce alkenes with the difluoromethyl-oxetane motif appended. masterorganicchemistry.com This method offers a reliable way to connect the oxetane building block to other molecular fragments via a carbon-carbon double bond. libretexts.org
| Reaction Type | Reagents | Intermediate/Product Type |
| Cyanation | KCN | Nitrile |
| Wittig Reaction (Proposed) | 1. PPh₃2. Base (e.g., n-BuLi)3. Aldehyde or Ketone (R₂C=O) | Alkene |
Table 2: Carbon-Carbon bond forming reactions.
Strategic Use in Constructing Complex Fluorinated Scaffolds
The unique combination of the strained oxetane ring and fluorination makes this building block ideal for constructing more elaborate molecular architectures, including heterocyclic systems and macrocycles.
The functional handle derived from the bromomethyl group can be used as a participant in powerful cycloaddition reactions. A prime example is the conversion of the bromide to an azide, 3-(azidomethyl)-3-(difluoromethyl)oxetane . researchgate.net This azide is a perfect substrate for the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry". nih.gov Reaction with a terminal or internal alkyne yields a highly stable 1,2,3-triazole ring, effectively linking the oxetane unit to another molecule. This strategy has been used to create complex heterocyclic scaffolds. nih.gov
Macrocycles are of significant interest in drug discovery and materials science, and oxetanes can be incorporated into these large ring systems. The oxetane unit can act as a unique polar and rigid corner element within a macrocyclic structure. Research has shown that oxetanes can participate in ring-expansion reactions with α-imino carbenes to generate 13- or 15-membered crown ether-like macrocycles. nih.gov While this specific methodology does not directly use the bromomethyl functionality, it highlights the utility of the oxetane core itself in macrocyclization strategies. The bifunctional nature of derivatives of This compound , such as the corresponding amino alcohol, makes them ideal candidates for one-pot macrocyclization reactions to form complex structures like molecular hinges. chemrxiv.orgnih.gov
Role in the Development of Novel Synthetic Reagents and Methodologies
Perhaps the most significant role of This compound is as a foundational precursor for a new class of fluorinated building blocks. chemrxiv.orgresearchgate.net Research has demonstrated that this single starting material can be converted into a library of derivatives including amines, carboxylic acids, alcohols, thiols, and terminal alkynes, all bearing the 3-(difluoromethyl)oxetane motif. chemrxiv.org
This methodology provides the scientific community with a toolkit of novel reagents that were previously difficult to access. The 3,3-difluorooxetane (B2587318) unit is being explored as a versatile functional group for bioisosteric replacement of other common groups in drug candidates, with the goal of improving properties like metabolic stability and cell permeability. nih.gov The development of robust synthetic routes starting from This compound is therefore a critical enabler for these advanced medicinal chemistry strategies. chemrxiv.orgresearchgate.net
Chemo-, Regio-, and Stereoselective Transformations Leveraging the Compound's Architecture
The architecture of this compound provides a platform for a variety of selective chemical transformations. The inherent ring strain of the oxetane facilitates ring-opening reactions, while the bromine atom serves as a good leaving group for nucleophilic substitutions. The difluoromethyl group, with its strong electron-withdrawing nature, influences the reactivity of the molecule and can direct the outcome of certain reactions.
Nucleophilic Substitution Reactions
The primary mode of transformation for this compound involves the nucleophilic substitution of the bromide ion. This reaction allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives. The steric hindrance around the reaction center, coupled with the electronic effects of the difluoromethyl group, can influence the course of these substitutions.
Research has demonstrated the derivatization of this compound through reactions with various nucleophiles. For instance, reaction with sodium azide introduces an azido (B1232118) group, a versatile precursor for the synthesis of amines and nitrogen-containing heterocycles. Similarly, reaction with potassium cyanide can be employed to install a nitrile functionality, which can be further elaborated into carboxylic acids, amides, or amines.
| Nucleophile | Reagent | Product |
| Azide | Sodium Azide (NaN₃) | 3-(azidomethyl)-3-(difluoromethyl)oxetane |
| Cyanide | Potassium Cyanide (KCN) | 3-(cyanomethyl)-3-(difluoromethyl)oxetane |
| Phenoxide | Sodium Phenoxide (NaOPh) | 3-(difluoromethyl)-3-(phenoxymeth yl)oxetane |
Table 1: Examples of Nucleophilic Substitution Reactions. This table is based on established reactivity patterns of alkyl bromides and is illustrative of the potential transformations of this compound.
While detailed studies on the stereoselectivity of these substitutions starting from an enantiomerically pure form of this compound are not extensively documented in the readily available literature, it is anticipated that these reactions would proceed with a high degree of stereochemical control, likely through an S(_N)2 mechanism, leading to inversion of configuration at the methylene (B1212753) carbon.
Regioselective Ring-Opening Reactions
The strained oxetane ring of this compound is susceptible to ring-opening reactions under specific conditions, often catalyzed by Lewis or Brønsted acids. The regioselectivity of these reactions is a key consideration, as the cleavage of the C2-O or C4-O bond leads to different constitutional isomers. The electronic influence of the difluoromethyl group at the C3 position is expected to play a significant role in directing the regiochemical outcome of these transformations.
In the presence of a strong nucleophile and an acid catalyst, the ring-opening is likely to occur at the less sterically hindered C2 or C4 positions. The precise regioselectivity would be dependent on the nature of the nucleophile and the reaction conditions. For example, reaction with a hydride source in the presence of a Lewis acid could lead to the formation of a diol derivative.
| Reagent | Catalyst | Potential Regioisomeric Products |
| Hydride (e.g., LiAlH₄) | Lewis Acid (e.g., AlCl₃) | 2-(difluoromethyl)-2-(hydroxymethyl)propan-1-ol and 3-bromo-2-(difluoromethyl)-2-(hydroxymethyl)propane-1-ol |
Table 2: Potential Regioselective Ring-Opening Reactions. This table illustrates the possible outcomes of acid-catalyzed ring-opening reactions. The exact product distribution would require experimental verification.
The stereochemical consequences of these ring-opening reactions, particularly when starting with a chiral substrate, would be of significant interest for the synthesis of enantiomerically enriched acyclic molecules containing a quaternary stereocenter.
At present, specific, detailed research findings with comprehensive data tables on the chemo-, regio-, and stereoselective transformations of this compound are not widely available in the public domain. The information presented is based on the general reactivity of oxetanes and alkyl halides, providing a framework for the potential synthetic applications of this intriguing fluorinated building block. Further research is warranted to fully explore and document the synthetic utility of this compound in stereocontrolled synthesis.
Theoretical and Computational Chemistry Studies of 3 Bromomethyl 3 Difluoromethyl Oxetane
Quantum Mechanical Characterization of Molecular and Electronic Structure
A detailed quantum mechanical characterization of 3-(bromomethyl)-3-(difluoromethyl)oxetane, including precise data on bond lengths, bond angles, atomic charges, and orbital distributions, is not available in the current scientific literature. While general principles of quantum chemistry can provide estimations, specific high-level computational studies on this molecule have not been published.
General structural properties for the oxetane (B1205548) ring have been reported. For the unsubstituted oxetane, X-ray crystallography has determined the carbon-oxygen bond length to be approximately 1.46 Å and the carbon-carbon bond length to be around 1.53 Å. The bond angles are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C). acs.org The introduction of bulky and electronegative substituents at the C3 position, such as the bromomethyl and difluoromethyl groups, is expected to significantly influence these parameters due to steric and electronic effects, leading to a puckered conformation of the oxetane ring. acs.org However, without specific computational studies, the exact nature of these distortions remains unquantified.
Conformational Landscape and Energetic Minima
There are no dedicated studies on the conformational landscape and energetic minima of this compound in the available scientific literature. A comprehensive conformational analysis would involve computational methods to identify all possible spatial arrangements of the atoms (conformers) and to calculate their relative energies to determine the most stable structures. For a molecule with flexible substituents like the bromomethyl and difluoromethyl groups, multiple low-energy conformers are expected. The puckering of the oxetane ring adds another layer of complexity to its conformational possibilities. acs.org Such studies are crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.
Intermolecular Interactions and Molecular Recognition Potentials
Specific computational investigations into the intermolecular interactions and molecular recognition potentials of this compound have not been reported. The presence of a bromine atom, two fluorine atoms, and an ether oxygen atom suggests that this molecule can participate in a variety of non-covalent interactions, including hydrogen bonding (with the oxygen and fluorine atoms as potential acceptors), halogen bonding (with the bromine atom as a potential donor), and dipole-dipole interactions. Understanding these interactions is fundamental to predicting the molecule's behavior in different chemical and biological environments. However, without dedicated modeling studies, the nature and strength of these potential interactions remain speculative.
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
There are no published theoretical predictions of the spectroscopic signatures (e.g., NMR chemical shifts, vibrational modes) for this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization and structural elucidation of new compounds. nih.gov For instance, calculated NMR chemical shifts and coupling constants can be compared with experimental spectra to confirm the molecular structure. Similarly, predicted vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The absence of such theoretical data for this compound means that experimental characterization relies solely on empirical data and comparison with related compounds. While some predicted data for collision cross section is available in databases like PubChem, comprehensive predicted spectra are not. uni.lu
Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights
High-Resolution NMR Spectroscopy for Complex Isomer Identification and Stereochemical Assignment
High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(bromomethyl)-3-(difluoromethyl)oxetane. Due to the presence of fluorine, ¹H, ¹³C, and ¹⁹F NMR are all employed to gain a complete picture of the molecule's connectivity and spatial arrangement.
The ¹H NMR spectrum would be expected to show distinct signals for the diastereotopic protons of the oxetane (B1205548) ring and the bromomethyl group. The coupling of these protons to the adjacent difluoromethyl group would result in complex splitting patterns, providing key information about the through-bond connectivity.
In ¹³C NMR, the carbons of the oxetane ring and the methyl groups would exhibit characteristic chemical shifts. The carbon bearing the fluorine atoms will show a prominent triplet due to one-bond C-F coupling, a signature feature for a CF₂ group.
The ¹⁹F NMR spectrum is particularly informative, displaying a signal for the difluoromethyl group. The coupling of the fluorine atoms to the neighboring protons would be observed, and the chemical shift would be indicative of the electronic environment around the fluorine nuclei.
For derivatives of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 3.5 - 4.8 | m | - |
| ¹³C | 20 - 80 | - | - |
| ¹⁹F | -90 to -130 | t | JHF |
Advanced Mass Spectrometry for Unambiguous Characterization of Reaction Intermediates and Products
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for oxetanes can be identified, including ring-opening and loss of small neutral molecules. The presence of bromine and fluorine isotopes would result in a distinctive isotopic pattern in the mass spectrum, further confirming the composition of the molecule.
During the synthesis of derivatives, MS can be used to identify reaction intermediates and byproducts, providing insights into the reaction mechanism. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures.
X-ray Crystallography for Precise Determination of Molecular Geometry and Absolute Configuration (for derivatives or specific research questions)
For crystalline derivatives of this compound, single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional molecular structure. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the oxetane ring and the spatial arrangement of the substituents.
X-ray crystallography is particularly powerful for establishing the absolute configuration of chiral derivatives, which is crucial for applications in medicinal chemistry where enantiomers can have vastly different biological activities. The resulting crystal structure provides an unambiguous depiction of the molecule's stereochemistry.
Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Synthesis
In cases where asymmetric synthesis is employed to produce enantiomerically enriched derivatives of this compound, chiral chromatography is the primary method for determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the two enantiomers in the mixture can be accurately determined. This is essential for optimizing asymmetric reactions and ensuring the stereochemical purity of the final product.
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
To gain a deeper understanding of the reaction kinetics and mechanisms involving this compound, in situ spectroscopic techniques can be employed. Techniques such as ReactIR (in situ infrared spectroscopy) or process NMR allow for the real-time monitoring of reactant consumption and product formation.
By tracking the concentration of key species over time, detailed kinetic profiles can be constructed, and rate laws can be determined. This information is invaluable for optimizing reaction conditions, identifying reaction intermediates, and elucidating the underlying reaction mechanism. These studies can reveal the influence of the difluoromethyl and bromomethyl groups on the reactivity of the oxetane ring.
Emerging Research Frontiers and Future Directions in 3 Bromomethyl 3 Difluoromethyl Oxetane Chemistry
Sustainable and Green Chemistry Approaches to Synthesis
The growing emphasis on environmentally benign chemical processes has spurred the development of sustainable and green synthetic routes to valuable chemical entities. While specific green chemistry protocols for 3-(bromomethyl)-3-(difluoromethyl)oxetane are not extensively detailed in the reviewed literature, the broader trends in fluorinated heterocycle synthesis point towards several promising avenues.
Key principles of green chemistry that are being applied to the synthesis of related compounds include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic and more environmentally friendly alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
An eco-friendly, aqueous approach has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, which involves a carbon-carbon bond formation via the reaction of nitroimidazoles with carbon nucleophiles. nih.gov This type of methodology, if adapted, could offer a more sustainable route to oxetane (B1205548) derivatives. The use of microwave irradiation has also been shown to enhance yields and reduce reaction times in the synthesis of certain heterocyclic compounds, presenting another potential green chemistry tool. nih.gov
Future research in this area will likely focus on developing catalytic, enantioselective methods for the synthesis of this compound, minimizing the use of protecting groups, and exploring the use of bio-based starting materials.
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The unique structural features of this compound, namely the strained oxetane ring and the presence of both a bromine atom and a difluoromethyl group, give rise to a rich and complex reactivity profile. Researchers are actively exploring new ways to harness this reactivity to construct complex molecular architectures.
The oxetane ring itself is susceptible to ring-opening reactions under various conditions, providing access to a range of functionalized products. researchgate.net The presence of the electron-withdrawing difluoromethyl group is expected to influence the regioselectivity of these ring-opening reactions.
Recent studies on related oxetane systems have revealed novel transformations, including:
Defluorosulfonylation: Oxetane sulfonyl fluorides have been shown to undergo a defluorosulfonylation reaction to generate oxetane carbocations, which can be trapped by a variety of nucleophiles. acs.org
Photoredox/Nickel Cross-Coupling: Light-induced cross-selective [2+2] cycloadditions between 3-(arylmethylidene)oxetanes and electron-deficient alkenes have been developed. beilstein-journals.org
Iodocyclization: This reaction has been used to construct spirocyclic scaffolds containing an oxetane fragment. chemrxiv.org
The bromomethyl group provides a handle for a wide array of nucleophilic substitution and cross-coupling reactions. The interplay between the reactivity of the bromomethyl group and the oxetane ring is an area of active investigation. For instance, transformations involving the bromomethyl group could potentially trigger or be influenced by ring-opening or rearrangement of the oxetane core.
Future work will likely focus on uncovering new catalytic cycles that exploit the unique combination of functional groups in this compound, leading to the discovery of unprecedented transformations and the development of novel synthetic methodologies.
Applications in Materials Science Beyond Traditional Organic Synthesis (e.g., functional polymers, specialized coatings)
The incorporation of fluorinated motifs into polymers and materials can impart unique and desirable properties, such as thermal stability, chemical resistance, and low surface energy. The difluoromethyl oxetane unit is a particularly attractive building block for materials science applications.
While specific applications of this compound in materials science are still emerging, the broader field of fluorinated heterocycles offers significant promise. nih.govresearchgate.net Fluorinated thiophenes, for example, are a leading class of compounds with numerous applications in advanced materials. nih.gov
Potential applications for polymers and materials derived from this compound include:
Functional Polymers: The oxetane ring can be polymerized via ring-opening polymerization to create polyethers. The difluoromethyl and bromomethyl groups would then be pendant functionalities along the polymer chain, which could be further modified to tune the polymer's properties. Hyperbranched polyoxetanes are a class of polymers synthesized from oxetanes bearing hydroxymethyl groups. mdpi.com
Specialized Coatings: The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic coatings. Polymers incorporating the 3-(difluoromethyl)oxetane moiety could be used to develop self-cleaning surfaces, anti-fouling coatings, and low-friction materials.
Polymer Electrolytes: The polar nature of the ether linkages in polyoxetanes, combined with the potential for incorporating lithium-ion coordinating groups, makes them candidates for use as solid polymer electrolytes in batteries. mdpi.com
Research in this area will likely involve the synthesis and characterization of novel polymers derived from this compound, as well as the exploration of their properties and performance in various materials science applications.
Development of Related Fluorinated Oxetane Derivatives with Tuned Reactivity
The synthetic accessibility and versatile reactivity of this compound make it a valuable platform for the development of other fluorinated oxetane derivatives with tailored properties. By systematically modifying the substituents on the oxetane ring, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and suitability for specific applications.
Robust methodologies have been developed for the synthesis of various 3-fluoroalkyl-substituted oxetanes. researchgate.net These methods often leverage nucleophilic substitution, deoxyfluorination, and deoxofluorination reactions. The development of new synthetic protocols allows for the preparation of a wide range of novel 3,3-disubstituted oxetanes. chemrxiv.orgrsc.org
Examples of related fluorinated oxetane derivatives and their potential for tuned reactivity include:
Varying the Fluoroalkyl Group: Replacing the difluoromethyl group with a trifluoromethyl or a monofluoromethyl group would significantly alter the electronic properties of the oxetane ring, impacting its stability and reactivity in ring-opening reactions.
Modifying the Leaving Group: The bromomethyl group can be converted to other functionalities, such as a tosylate, mesylate, or an azide (B81097), to modulate its reactivity in nucleophilic substitution reactions.
Introducing Other Substituents: The synthesis of oxetanes with additional substituents on the ring would provide further opportunities to control the molecule's conformation and reactivity.
The ability to create a library of fluorinated oxetane derivatives with systematically varied properties is crucial for structure-activity relationship studies in medicinal chemistry and for the rational design of new materials with specific performance characteristics.
Challenges and Opportunities in the Broader Field of Fluorinated Heterocycles
The synthesis and application of fluorinated heterocycles present both significant challenges and exciting opportunities for chemists. The unique properties of fluorine, such as its high electronegativity and small size, can have a profound impact on the biological activity and material properties of organic molecules. rsc.orgrsc.org However, the introduction of fluorine into heterocyclic systems is often a complex and challenging task. rsc.org
Challenges:
Synthetic Methodology: Developing general and efficient methods for the selective fluorination of heterocyclic compounds remains a major challenge. rsc.orgpharmtech.com Traditional fluorination methods often require harsh conditions and may not be compatible with sensitive functional groups.
Ring Strain and Reactivity: The inherent ring strain of small heterocycles like oxetanes can make them prone to undesired ring-opening reactions during synthesis and functionalization. acs.org
Predicting Effects of Fluorination: The impact of fluorine substitution on the physicochemical and biological properties of a molecule can be difficult to predict, often requiring extensive empirical screening. researchgate.net
Opportunities:
Medicinal Chemistry: Fluorinated heterocycles are prominent in a large number of FDA-approved drugs. rsc.orgnih.gov The incorporation of fluorine can improve metabolic stability, enhance binding affinity, and modulate pKa. rsc.org The 3,3-difluorooxetane (B2587318) unit is being explored as a versatile functional group for bioisosteric replacements. nih.gov
Agrochemicals: Many modern pesticides and herbicides contain fluorinated heterocyclic motifs.
Materials Science: Fluorinated polymers and materials exhibit a wide range of valuable properties, including high thermal stability, chemical inertness, and unique surface properties. researchgate.net
PET Imaging: The development of new methods for the introduction of fluorine-18 (B77423) into complex molecules is a major area of research with significant implications for medical imaging. nih.gov
Overcoming the challenges in this field will require the development of new synthetic methods, a deeper understanding of the fundamental principles governing the reactivity of fluorinated heterocycles, and the use of computational tools to guide the design of new molecules with desired properties.
Proposed Unexplored Research Avenues and Methodological Advancements
Building upon the current state of knowledge, several unexplored research avenues and potential methodological advancements can be proposed for the chemistry of this compound and related compounds.
Unexplored Research Avenues:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of enantioenriched this compound would be a significant advance, providing access to chiral building blocks for medicinal chemistry.
Mechanistic Studies: Detailed mechanistic investigations of the novel reactivity modes of this compound, particularly the interplay between the bromomethyl group and the oxetane ring, are needed to enable the rational design of new transformations.
Bioorthogonal Chemistry: Exploring the use of fluorinated oxetanes in bioorthogonal ligation reactions could open up new possibilities for chemical biology and in vivo imaging.
Supramolecular Chemistry: Investigating the non-covalent interactions of the difluoromethyl oxetane motif could lead to the development of new self-assembling systems and functional materials.
Methodological Advancements:
Flow Chemistry: The use of continuous flow reactors could offer advantages for the synthesis of this compound, including improved safety, scalability, and reaction control.
High-Throughput Experimentation: The application of high-throughput screening techniques could accelerate the discovery of new reactions and optimal conditions for the functionalization of this versatile building block.
Computational Modeling: The use of density functional theory (DFT) and other computational methods can provide valuable insights into the reactivity and properties of fluorinated oxetanes, guiding experimental design and accelerating the discovery process.
Machine Learning: The application of machine learning algorithms to predict the properties and reactivity of novel fluorinated heterocycles based on their structure could become a powerful tool for navigating this complex chemical space.
The continued exploration of the fundamental chemistry and applications of this compound and its derivatives promises to yield exciting discoveries and valuable new tools for chemists in a variety of fields.
Q & A
Q. What are the established synthetic routes for 3-(bromomethyl)-3-(difluoromethyl)oxetane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves bromination of a precursor oxetane. For example, Appel or Corey-Fuchs reactions (commonly used for converting alcohols or ketones to halides) may be adapted for oxetanes. highlights a one-step conversion of cyclic ethers to dibromo compounds using bromine sources under mild conditions . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of N-bromosuccinimide) and temperature (0–25°C) to minimize side reactions. Catalytic Lewis acids like BF₃·THF (boron trifluoride tetrahydrofuranate) can enhance regioselectivity, as seen in oxetane polymerizations . Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization improves purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (HMIS Health rating: 1; Flammability: 2) .
- First Aid : Immediate eye flushing with water (>15 minutes) and medical consultation for skin contact .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How does the incorporation of this compound into drug candidates influence metabolic stability and CYP450 interactions?
- Methodological Answer : The oxetane ring reduces lipophilicity (clogP reduction by ~0.5–1.0 units), slowing oxidative metabolism by CYP3A4. shows that 3-substituted oxetanes, compared to 2-substituted isomers, exhibit lower metabolic clearance due to steric hindrance around the heteroatom . To evaluate:
Q. What strategies are effective for copolymerizing this compound into functional polymers, and how do initiators affect polymer architecture?
- Methodological Answer : Cationic ring-opening polymerization (CROP) is common. Key steps:
- Initiators : Use polyols (e.g., 1,4-butanediol) with BF₃·THF as a catalyst for living polymerization, achieving controlled molecular weights (Đ = 1.1–1.3) .
- Monomer Ratios : Adjust feed ratios (e.g., 1:1 with 3,3-bis(azidomethyl)oxetane) to tune crosslinking density.
- Post-Polymerization Functionalization : Azide-alkyne click chemistry on brominated sites introduces energetic groups (e.g., for propellant binders) .
Q. How can structural modifications of the oxetane core enhance pharmacokinetic properties in CNS-targeted therapeutics?
- Methodological Answer :
- Solubility Enhancement : Replace gem-dimethyl groups with oxetanes to increase aqueous solubility (4–4000x) while maintaining blood-brain barrier permeability (logBB > 0.3) .
- Conformational Control : Use spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) to mimic morpholine’s solubilizing effects while reducing metabolic liability .
- In Vivo Testing : Administer analogs in rodent models and measure brain/plasma ratios via LC-MS .
Q. What regulatory compliance measures apply to the use of this compound under TSCA and OSHA guidelines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




